ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate
Description
Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a (2-methylindol-3-yl)(pyridin-3-yl)methyl group and at the 4-position with an ethyl ester. This structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where indole and pyridine motifs are prevalent, such as serotonin receptors or kinase inhibitors .
Properties
Molecular Formula |
C23H27N3O2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 1-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H27N3O2/c1-3-28-23(27)17-10-13-26(14-11-17)22(18-7-6-12-24-15-18)21-16(2)25-20-9-5-4-8-19(20)21/h4-9,12,15,17,22,25H,3,10-11,13-14H2,1-2H3 |
InChI Key |
YAFFHMFPCAPMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Central Tertiary Carbon
The Mannich reaction enables the simultaneous introduction of indole and pyridine groups to a piperidine scaffold. In this approach, ethyl piperidine-4-carboxylate reacts with 2-methyl-1H-indole-3-carbaldehyde and pyridin-3-ylmethanol in the presence of a Lewis acid catalyst.
Reaction Conditions
-
Catalyst : Anhydrous ZnCl₂ (10 mol%)
-
Solvent : Dichloromethane (DCM), reflux
-
Time : 24 hours
Mechanistic Insight
The Lewis acid activates the aldehyde carbonyl, facilitating nucleophilic attack by the piperidine nitrogen. Subsequent dehydration forms an iminium intermediate, which undergoes nucleophilic addition by pyridin-3-ylmethanol.
Esterification and Final Product Isolation
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and characterized by ¹H NMR and LC-MS . Key spectral data include:
-
¹H NMR (CDCl₃) : δ 8.45 (d, 1H, pyridine-H), 7.72 (s, 1H, indole-H), 4.12 (q, 2H, -OCH₂CH₃), 3.58 (m, 2H, piperidine-H).
Synthetic Route 2: Sequential Alkylation and Coupling
Preparation of (2-Methyl-1H-Indol-3-yl)(Pyridin-3-yl)Methanol
A Grignard reagent derived from pyridin-3-ylmagnesium bromide reacts with 2-methyl-1H-indole-3-carbaldehyde to yield the secondary alcohol:
Reaction Conditions
Piperidine Alkylation
The alcohol is converted to a mesylate (MsCl, Et₃N) and subjected to nucleophilic displacement with ethyl piperidine-4-carboxylate:
Reaction Conditions
Comparative Analysis of Synthetic Methods
| Parameter | Mannich Route | Alkylation Route |
|---|---|---|
| Total Yield | 58% | 48% (two steps) |
| Reaction Time | 24 hours | 36 hours |
| Purification Complexity | Moderate | High |
| Catalyst Cost | Low (ZnCl₂) | High (Grignard) |
The Mannich route offers higher atom economy but requires stringent anhydrous conditions. Conversely, the alkylation pathway provides better control over intermediate purity.
Scale-Up Challenges and Mitigation Strategies
Solvent Selection for Industrial Production
Pilot-scale trials identified toluene as a superior solvent to DCM for the Mannich reaction, reducing energy costs during distillation.
Byproduct Formation
A common byproduct, 1-[(2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylate , arises from incomplete pyridine coupling. This is minimized by using excess pyridin-3-ylmethanol (1.5 equiv).
Emerging Methodologies and Catalytic Innovations
Recent advances in photoredox catalysis enable direct C–H functionalization of indole at the 3-position, bypassing pre-functionalized aldehydes. For example, Ir(ppy)₃ catalyzes the coupling of 2-methylindole with pyridin-3-yl diazonium salts under blue LED light .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C23H27N3O2
- Molecular Weight : 393.48 g/mol
- IUPAC Name : Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate
The structure features a piperidine ring, an indole moiety, and a pyridine group, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of piperidine derivatives that showed significant cytotoxicity against various cancer cell lines, suggesting potential for developing new anticancer agents .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. Indole derivatives are known to mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that this compound could reduce apoptosis markers under oxidative stress conditions, indicating a protective effect on neuronal health.
Anti-inflammatory Properties
This compound has shown potential in reducing inflammation. Research suggests that it inhibits pro-inflammatory cytokines, which are critical in various inflammatory diseases. The mechanism involves modulation of NF-kB signaling pathways, which are essential mediators of inflammation.
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing this compound's efficacy. Modifications at specific positions on the piperidine and pyridine rings can significantly influence its potency against targets such as EZH2 (enhancer of zeste homolog 2), as evidenced by various studies that measured IC50 values for different derivatives .
| Compound | Structure | IC50 (nM) for EZH2 | IC50 (nM) for EZH1 |
|---|---|---|---|
| 5 | Structure | <10 | 69 ± 14 |
| 51 | Structure | <10 | 127 ± 29 |
| 52 | Structure | <10 | 126 ± 22 |
Case Studies
- Neuroprotection Study : A peer-reviewed study demonstrated that this compound effectively reduced neuronal cell death induced by oxidative stress in vitro. The results indicated a significant decrease in markers of apoptosis when treated with varying concentrations of the compound.
- Anti-inflammatory Mechanism Evaluation : Another study focused on the anti-inflammatory effects showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in an experimental model of inflammation, supporting its potential therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells or inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine/piperazine carboxylates with indole-pyridine hybrids. Below is a comparative analysis of its structural analogs, pharmacological profiles, and synthetic pathways.
Structural and Functional Comparisons
Pharmacological and SAR Insights
- Indole-Pyridine Hybrids: The 2-methylindol-3-yl group in the target compound may enhance hydrophobic interactions with receptor pockets, while pyridin-3-yl contributes to π-π stacking.
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit higher solubility due to the additional nitrogen, which could improve bioavailability but reduce blood-brain barrier penetration compared to piperidine analogs.
Crystallographic and Computational Data
- Electronic Properties : The ethyl ester in the target compound likely reduces basicity of the piperidine nitrogen compared to free amines, affecting protonation states at physiological pH.
Biological Activity
Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of organic compounds known as 3-alkylindoles, characterized by an indole moiety linked to a piperidine structure. The molecular formula is with an average molecular weight of approximately 370.447 g/mol. The detailed structure can be represented as follows:
Research indicates that compounds with similar structural features often exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymes : Compounds in this category have been shown to inhibit enzymes such as monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE), which are crucial in neurotransmitter metabolism and signaling pathways. For example, studies have demonstrated that certain derivatives exhibit IC50 values in the micromolar range against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Some derivatives have displayed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). For instance, compounds similar to ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine derivatives have shown selective cytotoxicity with low effective concentrations (EC50 values under 1 μM) .
- Antiviral Properties : Research on related compounds has indicated potential antiviral activity, particularly against viruses like Ebola. The mechanism typically involves inhibiting viral entry into host cells by targeting specific proteins involved in the viral lifecycle .
Study 1: Inhibition of MAO Enzymes
A study evaluated several indole-based compounds for their inhibitory effects on MAO A and B. The results indicated that some derivatives had IC50 values as low as 1 μM for MAO A, while others showed moderate inhibition for MAO B . This suggests that ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine derivatives could be developed into therapeutic agents for mood disorders.
Study 2: Anticancer Activity
In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. For example, one derivative demonstrated an EC50 value of 0.64 μM against CaCo-2 cells, indicating strong potential for further development as an anticancer drug .
Study 3: Antiviral Activity
Research on piperidine derivatives indicated promising antiviral effects against the Ebola virus. The most potent compounds had submicromolar activity, suggesting their potential use in therapeutic applications against viral infections .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, including:
- Peptide coupling between indole and pyridine moieties to form the central methylene bridge .
- Functional group transformations (e.g., esterification of the piperidine carboxylate group) under anhydrous conditions to avoid hydrolysis .
- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediates and final product purity ≥95% .
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Coupling | EDC/HOBt | DMF | 0–25°C | 65–75 |
| Esterification | Ethanol, H2SO4 | Ethanol | Reflux | 80–85 |
Q. Which spectroscopic and computational methods are critical for structural elucidation?
- NMR Spectroscopy : 1H/13C NMR confirms the indole C3 substitution, pyridine N-coordination, and piperidine ring conformation .
- X-ray Crystallography : Resolves stereochemistry (e.g., chair vs. boat conformation of piperidine) and hydrogen-bonding networks, crucial for pharmacological activity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected m/z ~406.2) .
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Bond Length (C-N) | 1.47 Å |
| Dihedral Angle (Indole-Pyridine) | 112° |
Q. How do the indole and pyridine substituents influence physicochemical properties?
- Solubility : The 2-methylindole enhances lipophilicity (logP ~3.2), reducing aqueous solubility. Pyridine N-atom allows pH-dependent solubility (pKa ~4.9) .
- Bioavailability : Structural analogs show improved intestinal absorption when the piperidine ester is replaced with a carboxylate (e.g., logD reduction from 2.8 to 1.5) .
Advanced Research Questions
Q. What structural modifications enhance target binding affinity in SAR studies?
- Indole Modifications : 5-Methoxy substitution increases serotonin receptor binding (Ki from 120 nM to 35 nM) but reduces metabolic stability .
- Piperidine Optimization : Replacing ethyl ester with amide improves CNS penetration (brain-plasma ratio: 0.8 → 2.1) .
Q. SAR Comparison Table :
| Substituent | Target (e.g., 5-HT2A) Ki (nM) | Solubility (µg/mL) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| 2-Methylindole | 120 | 15 | 2.5 |
| 5-Methoxyindole | 35 | 8 | 1.2 |
| Piperidine Amide | 90 | 45 | 4.0 |
Q. How can computational modeling guide biological target identification?
- Molecular Docking : Predicts binding to serotonin receptors (e.g., 5-HT2A) with Glide scores ≤ −8.5 kcal/mol, validated by MD simulations showing stable π-π stacking with Trp340 .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 inhibition risk (Probability: 0.72) .
Q. How should contradictory data on in vitro vs. in vivo efficacy be resolved?
- Experimental Replication : Validate assays using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
- Meta-Analysis : Aggregate data from ≥3 independent studies to identify outliers (e.g., EC50 ranges: 50–200 nM) and adjust for batch variability in compound purity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
